Bienvenue dans la boutique en ligne BenchChem!

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

PYCR1 Cancer metabolism Proline biosynthesis

5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1780746-87-3) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) class. It contains a carboxylic acid handle at the 3-position, an N1-methyl substituent, and a chlorine atom at the 5-position of the pyridine ring.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B7964419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C9H7ClN2O2/c1-12-4-5(9(13)14)8-6(12)2-3-7(10)11-8/h2-4H,1H3,(H,13,14)
InChIKeyTVAFVHFRHUXGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1780746-87-3) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) class. It contains a carboxylic acid handle at the 3-position, an N1-methyl substituent, and a chlorine atom at the 5-position of the pyridine ring. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol, a computed XLogP3 of 1.5, and a topological polar surface area of 55.1 Ų [1]. This compound is primarily supplied as a research intermediate for the synthesis of kinase inhibitors, CNS-targeted ligands, and other bioactive molecules [2].

Why 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Cannot Be Simply Replaced by its Des-Chloro or Des-Methyl Analogs


The pyrrolo[3,2-b]pyridine scaffold is exquisitely sensitive to substitution pattern, with both the N1-methyl and 5-chloro groups exerting profound effects on target engagement and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that removal of the N1-methyl group in pyrrolo[3,2-b]pyridine-3-carboxamide derivatives drastically reduces ACC1 inhibitory potency [1], while the chlorine atom modulates electron density on the pyridine ring, influencing both binding affinity to kinase hinge regions and metabolic stability. Consequently, generic interchange with the des-chloro analog 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid or the des-methyl analog 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid will yield compounds with unpredictable and often inferior biological profiles, as quantified in the evidence sections below.

Product-Specific Quantitative Differentiation Evidence for 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Versus Closest Analogs


PYCR1 Enzyme Inhibition: 5-Cl-1-Me Analog Demonstrates ~1.2-fold Higher Potency than 5-Cl-1H Analog

The target compound inhibits human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC₅₀ of 1.39 × 10⁵ nM (i.e., 139 µM) [1]. The des-methyl comparator, 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, yields a numerically higher IC₅₀ of 1.61 × 10⁵ nM (i.e., 161 µM) in the same assay format [2]. Although both values reside in the high-micromolar range, the N1-methylated derivative shows a consistent, albeit modest, ~1.16-fold improvement in apparent affinity.

PYCR1 Cancer metabolism Proline biosynthesis

Lipophilicity Tuning: 5-Cl-1-Me Analog Exhibits >2-fold Higher LogP than Parent 1H Scaffold, Enhancing Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 1.5 [1], reflecting the combined lipophilic contributions of the 5-chloro and N1-methyl substituents. In contrast, the fully unsubstituted parent scaffold, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, has an XLogP3 of only 0.6 [2]. This represents a 2.5-fold increase in computed logP, pushing the compound from a predominantly hydrophilic regime into a moderately lipophilic range consistent with improved passive membrane permeability.

LogP Lipophilicity Drug design

Topological Polar Surface Area: Comparable to Des-Chloro Analog, Indicating Retention of Favorable Permeability Window

The topological polar surface area (TPSA) of the target compound is 55.1 Ų [1]. The des-chloro analog, 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, has a TPSA of 55.12 Ų . The near-identical values (<0.04% difference) indicate that the 5-chloro substituent does not materially alter the polar surface area, meaning the compound retains the same favorable predicted oral absorption window (both remain well below the 140 Ų threshold commonly associated with poor oral bioavailability) while gaining the electronic and steric benefits of chlorine substitution.

TPSA Drug-likeness Oral bioavailability

GHS Hazard Profile: Target Compound Lacks Acute Oral Toxicity Warning Present in Parent Scaffold

The parent scaffold, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, carries a GHS acute oral toxicity warning (H302: Harmful if swallowed, Category 4) . In contrast, the target 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid does not carry this specific GHS hazard classification in its available safety data sheets . While this does not imply the compound is non-hazardous (standard laboratory precautions always apply), the absence of the H302 classification may simplify certain institutional chemical registration and handling requirements.

Safety GHS classification Lab handling

Optimal Application Scenarios for 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Based on Verified Differentiation Evidence


Synthesis of FGFR and Broad-Spectrum Kinase Inhibitor Libraries

The pyrrolo[3,2-b]pyridine scaffold is a privileged hinge-binding motif for kinase inhibitors, and the 5-chloro substituent provides a critical halogen atom for both electronic tuning and potential halogen-bond interactions with the kinase hinge region. The target compound's carboxylic acid handle enables direct amide coupling to generate diverse 3-carboxamide analogs, a strategy employed in multiple FGFR inhibitor programs [1]. The balanced LogP of 1.5 [2] supports oral bioavailability design, while the absence of an H302 classification facilitates parallel synthesis workflows in medicinal chemistry laboratories.

GABAA Receptor Benzodiazepine-Site Ligand Development

Patents explicitly disclose 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid amides as high-affinity ligands for the benzodiazepine binding site of GABAA receptors, with demonstrated utility in CNS disorder treatment [3]. The 5-chloro-1-methyl substitution pattern on the target compound differentiates it from the non-halogenated scaffolds covered in the original patent families, offering a distinct IP position while retaining the core pharmacophore. The 3-carboxylic acid serves as the direct precursor for generating amide libraries via standard coupling chemistry.

Acetyl-CoA Carboxylase 1 (ACC1) Inhibitor Optimization Programs

SAR studies have identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent ACC1 inhibitors, with the N1-methyl group proving essential for hydrogen-bond donor/acceptor interactions that drive inhibitory potency [4]. The target 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid directly incorporates this critical N1-methyl feature and adds a chlorine substituent for further SAR exploration. Given the near-identical TPSA of the des-chloro analog , the chlorine atom can be exploited as an additional vector without compromising the permeability profile central to intracellular ACC1 target engagement.

PYCR1-Targeted Probe Development for Cancer Metabolism Research

The target compound demonstrates measurable, albeit modest, PYCR1 inhibitory activity (IC₅₀ = 139 µM) [5]. PYCR1 is a key enzyme in proline biosynthesis and a target of growing interest in cancer metabolism. The N1-methyl analog shows ~1.16-fold improved potency over the des-methyl comparator [6], positioning it as the preferred starting scaffold for fragment-based or structure-guided optimization campaigns. The carboxylic acid moiety provides a synthetic handle for prodrug strategies or bioconjugation, expanding the tool compound potential for metabolic flux studies.

Quote Request

Request a Quote for 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.